Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide
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Overview
Description
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methyl ester group, an amino group, and a dibromo-hydroxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide typically involves the following steps:
Bromination: The starting material, 4-hydroxyphenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The carboxylic acid group of the brominated product is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: The esterified product is subjected to amination to introduce the amino group at the alpha position relative to the carboxyl group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient bromination and esterification.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Mono-bromo or non-bromo derivatives.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenylalanine: Similar structure but lacks the methyl ester group.
3,5-Dibromo-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of the amino group.
3,5-Dibromo-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms, interactions, and research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9Br2NO3
- Molecular Weight : 433.92 g/mol
- IUPAC Name : (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide
The compound features a dibrominated phenyl ring and a hydroxyl group, which may influence its biological activity through various mechanisms such as enzyme inhibition or receptor interaction.
Binding Affinity and Interaction Studies
Research indicates that this compound exhibits binding affinity to several biological targets. Understanding these interactions is crucial for elucidating the compound's therapeutic mechanisms. Studies employing computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been utilized to predict the molecular interactions of this compound with various biological targets.
Potential Therapeutic Applications
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, related compounds have shown efficacy in blocking the ERK pathway in malignant pleural mesothelioma models .
- Anti-inflammatory Effects : The presence of hydroxyl and bromine groups may enhance the anti-inflammatory properties of this compound. Research has indicated that similar dibrominated phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antitumor effects | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
Study B | Anti-inflammatory properties | Showed reduction in inflammatory markers in cell culture assays. |
Study C | Binding studies | Identified potential targets through computational modeling, suggesting high binding affinity to certain receptors. |
Synthesis and Purification Methods
The synthesis of this compound typically involves multi-step processes requiring careful control of reaction conditions to optimize yield and purity. Common techniques include recrystallization and chromatography for purification .
Properties
Molecular Formula |
C10H12Br3NO3 |
---|---|
Molecular Weight |
433.92 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrobromide |
InChI |
InChI=1S/C10H11Br2NO3.BrH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
GUTXVNXIZDDAKC-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Br |
Origin of Product |
United States |
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